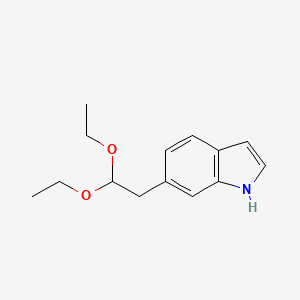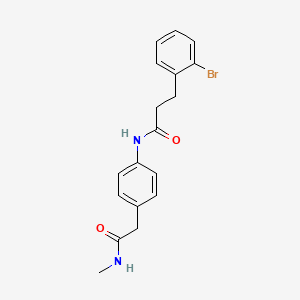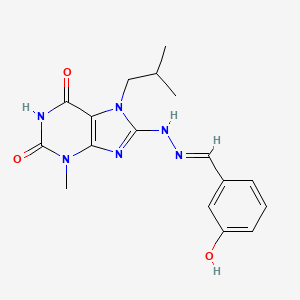![molecular formula C13H19ClN2O2S B2797482 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide CAS No. 321718-12-1](/img/structure/B2797482.png)
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound with the CAS Number: 321718-12-1 . It has a molecular weight of 302.82 and its IUPAC name is 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is 1S/C13H19ClN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point range of 52 - 54 degrees Celsius . It is solid in physical form .科学的研究の応用
Carbonic Anhydrase Inhibition for Cancer Therapy
A study by Balandis et al. (2020) synthesized chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives and investigated their binding affinity and selectivity against human carbonic anhydrases, particularly focusing on cancer-related isozymes. These compounds exhibited low nanomolar affinity against carbonic anhydrase IX, suggesting potential for development as cancer therapeutics due to their high selectivity for particular isozymes Balandis et al., 2020.
Antimicrobial and Anticancer Activity
Vaškevičienė et al. (2019) explored benzenesulfonamides bearing methyl groups and pyrrolidinone moieties as inhibitors of human carbonic anhydrase isoforms. These compounds demonstrated increased binding affinity, especially towards CA VII and CA XIII, indicating their potential use in developing inhibitors with higher selectivity for treating related diseases Vaškevičienė et al., 2019.
Antifungal and Anti-HIV Activities
Brzozowski (1998) synthesized a series of chloro-mercapto-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides and found them to exhibit moderate to fairly high anti-HIV activity and moderate anticancer activity, highlighting their potential as candidate compounds for drug development Brzozowski, 1998.
Oxidation Protocol for Organic Synthesis
Palav et al. (2021) identified N-chloro-N-(phenylsulfonyl)benzenesulfonamide as a mild and selective oxidant for primary and secondary alcohols and their ethers, demonstrating its utility in organic synthesis for achieving selective oxidation over chlorination Palav et al., 2021.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with the compound are H302, H312, and H332 . These represent harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
作用機序
Target of Action
The primary target of 4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in the tumor cells, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide-bicarbonate equilibrium within the tumor cells . This disruption can lead to changes in the intracellular pH, which can affect various downstream biochemical pathways involved in cell proliferation and survival .
Pharmacokinetics
The compound’s molecular weight of302.82 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of CA IX by 4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide leads to a decrease in tumor cell proliferation and survival . This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. For instance, the compound’s melting point is between 52 - 54°C , suggesting that it is stable at physiological temperatures . .
特性
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFBDKLJKXNQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)





amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile](/img/structure/B2797415.png)



![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)